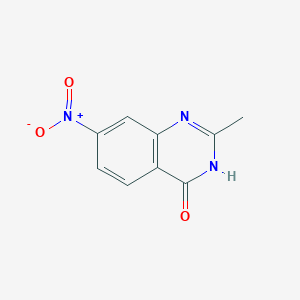

2-Methyl-7-nitroquinazolin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

24688-29-7 |

|---|---|

Molecular Formula |

C9H7N3O3 |

Molecular Weight |

205.17 g/mol |

IUPAC Name |

2-methyl-7-nitro-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H7N3O3/c1-5-10-8-4-6(12(14)15)2-3-7(8)9(13)11-5/h2-4H,1H3,(H,10,11,13) |

InChI Key |

VADFPLYOLRQHBF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1 |

Origin of Product |

United States |

The Quinazoline and Quinazolinone Heterocyclic System: a Pillar in Medicinal Chemistry

The quinazoline (B50416) ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, and its oxidized counterpart, quinazolinone, are considered "privileged structures" in drug discovery. nih.govresearchgate.net This designation stems from their ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govacs.org The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects. nih.gov

The significance of quinazolines and quinazolinones in medicinal chemistry is underscored by their presence in numerous clinically used drugs. researchgate.netsigmaaldrich.com These compounds have demonstrated a remarkable array of biological activities, including:

Anticancer Activity: Quinazoline derivatives are well-known for their potent anticancer properties, with some acting as inhibitors of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net The development of drugs like gefitinib (B1684475) and erlotinib (B232) highlights the success of this scaffold in oncology. nih.gov

Antimicrobial Activity: Many quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.govscirp.org They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govscirp.org

Anti-inflammatory and Analgesic Effects: The quinazoline nucleus is a key component in a number of compounds exhibiting significant anti-inflammatory and analgesic activities. researchgate.net

Other Pharmacological Activities: The therapeutic potential of quinazolines extends to anticonvulsant, antimalarial, antiviral, and antihypertensive activities, among others. acs.orgresearchgate.net

The rich pharmacology of the quinazoline and quinazolinone system continues to inspire the synthesis of novel derivatives with the aim of discovering more effective and selective therapeutic agents. acs.orgsigmaaldrich.com

An Overview of the 2 Methyl 7 Nitroquinazolin 4 Ol Compound Class in Academic Research

Classical and Contemporary Approaches to Quinazolinone Core Synthesis

The synthesis of the quinazolinone core is a well-established area of heterocyclic chemistry, with several named reactions and modern adaptations providing access to this important scaffold.

Niementowski Quinazoline Synthesis

The Niementowski quinazoline synthesis is a foundational method for producing 4-oxo-3,4-dihydroquinazolines, also known as 4(3H)-quinazolinones. wikipedia.orgchemeurope.com This reaction involves the thermal condensation of anthranilic acids with amides. wikipedia.orgnih.gov Initially reported by Stefan von Niementowski in 1895, this method has become one of the most common routes to the 3H-quinazolin-4-one ring system. nih.gov The classical approach often requires high temperatures and can involve lengthy reaction times. nih.gov

The general mechanism proceeds through the formation of an o-amidobenzoic acid intermediate, which then cyclizes to form the quinazolinone ring. researchgate.net For instance, the reaction of anthranilic acid with formamide (B127407) at elevated temperatures yields the fundamental quinazolin-4(3H)-one structure. nih.govresearchgate.net

Modern advancements have sought to improve the efficiency of the Niementowski reaction. Microwave irradiation (MWI) has been successfully employed to reduce reaction times and increase yields compared to conventional heating. nih.gov The use of solid-supported reagents, such as acidic alumina, silica (B1680970) gel, and particularly montmorillonite (B579905) K-10, under solvent-free microwave conditions, has proven to be an effective and efficient modification of the classical synthesis. nih.gov

Grimmel, Guinther, and Morgan's Synthesis

In 1946, H. W. Grimmel, A. Guenther, and J. F. Morgan reported a significant new synthesis of 4-quinazolones. acs.orgnih.gov This method involves the reaction of an N-acylanthranilic acid with an amine in the presence of a dehydrating agent, such as phosphorus trichloride (B1173362) in a solvent like toluene. researchgate.net The N-acylanthranilic acid, which can be prepared by acylating anthranilic acid, is activated and then cyclized with an amine to form the N-3 substituted quinazolinone. This approach provides a versatile route to a wide array of 3-substituted quinazolin-4-ones.

Syntheses from Isatoic Anhydride and 2-Aminobenzamide (B116534) Precursors

Isatoic anhydride and 2-aminobenzamide are highly versatile and widely used precursors for the synthesis of quinazolinone derivatives due to their commercial availability and reactivity. tandfonline.comnih.gov

Isatoic Anhydride: Isatoic anhydride serves as a stable and convenient substitute for anthranilic acid. nih.govtandfonline.com It reacts with various nitrogen nucleophiles, followed by cyclocondensation, to yield quinazolinone structures. tandfonline.com A common strategy is the one-pot, three-component condensation of isatoic anhydride, an aldehyde, and a primary amine or ammonium (B1175870) salt. tandfonline.comresearchgate.net This reaction can be catalyzed by a range of catalysts, including Lewis acids and organocatalysts like p-toluenesulfonic acid (p-TsOH), to produce 2,3-dihydroquinazolin-4(1H)-ones, which can be readily oxidized to the corresponding 4(3H)-quinazolinones. tandfonline.comresearchgate.net The reaction mechanism typically involves the initial nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, leading to decarboxylation and the formation of a 2-aminobenzamide intermediate, which then undergoes cyclization. tandfonline.com Electrochemical methods have also been developed for the direct decarboxylative cyclization of isatoic anhydrides with cyclic amines to form polycyclic fused quinazolinones without the need for external oxidants or metal catalysts. nih.gov

2-Aminobenzamide: 2-Aminobenzamide is another crucial starting material. researchgate.net It can be condensed with various electrophiles to construct the quinazolinone ring. Syntheses often involve the reaction of 2-aminobenzamide with aldehydes, followed by an oxidative cyclization step. researchgate.netrsc.org For example, zinc-catalyzed oxidative transformation of 2-aminobenzamide with benzyl (B1604629) alcohols can produce various quinazolinones. rsc.org Catalyst-free methods have also been reported, such as the reaction with aldehydes in water. rsc.org Furthermore, visible-light-mediated synthesis from 2-aminobenzamides and benzyl bromides has been achieved at room temperature without any photocatalyst or additive. rsc.org Ruthenium-catalyzed deaminative coupling reactions of 2-aminobenzamides with amines also provide an efficient route to quinazolinone products. acs.org

Precursor Synthesis Strategies for this compound Framework

The synthesis of the specific target molecule, this compound, requires the preparation of appropriately substituted precursors. A key intermediate is the corresponding benzoxazinone.

Formation of 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one

The synthesis of 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives is typically achieved by heating the corresponding anthranilic acid with acetic anhydride. uomosul.edu.iqchemicalbook.com For the nitro-substituted analogue required for this compound, the starting material is 4-nitroanthranilic acid (2-amino-4-nitrobenzoic acid).

The procedure involves refluxing 4-nitroanthranilic acid with an excess of acetic anhydride. mdpi.com This reaction leads to the simultaneous acylation of the amino group and cyclodehydration to form the 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one ring system. uomosul.edu.iqresearchgate.net This benzoxazinone is a critical electrophilic intermediate that can then be reacted with a nitrogen nucleophile to form the desired quinazolinone. For instance, reacting 2-methyl-7-nitro-4H-3,1-benzoxazin-4-one with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) yields 3-amino-2-methyl-7-nitroquinazolin-4(3H)-one. mdpi.com

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| Anthranilic Acid | Acetic Anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | uomosul.edu.iqchemicalbook.com |

| 4-Nitroanthranilic Acid | Acetic Anhydride | 2-Methyl-7-nitro-4H-3,1-benzoxazin-4-one | mdpi.com |

| 4-Nitroanthranilic Acid | Aroyl Chlorides | 2-Aryl-7-nitro-4H-benzo[d] wikipedia.orgtandfonline.comoxazin-4-ones | nih.gov |

Derivatization Strategies for this compound and Substituted Quinazolin-4-ones

The quinazolinone scaffold allows for a variety of derivatization reactions, enabling the synthesis of a wide range of analogues. These modifications can be performed on the N-1, N-3, C-2 positions, and on the benzene (B151609) ring.

Alkylation: The nitrogen atoms of the quinazolinone ring can be alkylated. For example, the N-3 position of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be alkylated using reagents like ethyl bromoacetate (B1195939) in the presence of a base such as potassium carbonate. nih.gov The alkylation of 2-methylquinazoline-4-thione with propyl iodide can occur at the N-3 or S-4 position, depending on the solvent and temperature, highlighting the ambident nucleophilic character of the system. tiiame.uz

Substitution at C-2: The 2-methyl group in compounds like 2-methylquinazolin-4-one is reactive and can be a site for further modification. researchgate.net It can participate in condensation reactions to introduce new substituents.

Substitution on the Benzene Ring: Functional groups on the benzene ring can be introduced or modified. For instance, nucleophilic aromatic substitution can be performed on halo-substituted quinazolinones. A notable example is the synthesis of 6-nitro-7-tosylquinazolin-4(3H)-one from 7-chloro-6-nitroquinazolin-4(3H)-one by reaction with sodium p-toluenesulfinate. mdpi.com This demonstrates that a halogen at position 7, activated by the adjacent nitro group, can be displaced by a nucleophile, a strategy that could be conceptually applied to derivatize related structures.

| Starting Quinazolinone | Reagent(s) | Position(s) Modified | Product Type | Reference |

|---|---|---|---|---|

| 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | Ethyl bromoacetate, K₂CO₃ | N-3 | N-3 Alkylated Quinazolinone | nih.gov |

| 2-Methylquinazoline-4-thione | Propyl iodide, NaH | N-3 or S-4 | N- or S-Alkylated Quinazoline | tiiame.uz |

| 7-Chloro-6-nitroquinazolin-4(3H)-one | Sodium p-toluenesulfinate | C-7 | C-7 Sulfonylated Quinazolinone | mdpi.com |

| 2-Methyl-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | N-3 | 3-Amino-2-methylquinazolin-4(3H)-one | researchgate.net |

Reactions Involving the C-4 Hydroxyl Group and its Transformations

The hydroxyl group at the C-4 position of the quinazolinone ring is a key site for synthetic modifications. A common transformation is its conversion to a chloro group, which then serves as a versatile leaving group for the introduction of various nucleophiles. Heating 4(3H)-quinazolinones with reagents like phosphoryl chloride (POCl3) or a combination of triphenylphosphine (B44618) and trichloroisocyanuric acid can effectively replace the hydroxyl group with a chlorine atom. nih.gov For instance, the reaction of 4(3H)-quinazolinone with triphenylphosphine and trichloroisocyanuric acid has been reported to yield 4-chloroquinazoline (B184009) in 89% yield. nih.gov This 4-chloroquinazoline derivative can then undergo nucleophilic substitution reactions. For example, amination of a 4-chloroquinazoline derivative by refluxing with ammonium acetate (B1210297) in pyridine (B92270) can yield the corresponding 4-aminoquinazoline. scirp.org

Modifications at the C-2 Methyl Group

The methyl group at the C-2 position of the quinazolinone scaffold is reactive and can be functionalized through various reactions. One approach involves the generation of a carbanion at the 2-methyl group, which can then react with electrophiles. acs.org This allows for the introduction of a wide range of substituents, extending the carbon chain or introducing new functional groups. For example, the methyl group can participate in condensation reactions with aldehydes to form 2-arylethylene functionalities. mdpi.com

Introduction of Substituents at the N-3 Position

The N-3 position of the quinazolinone ring is another critical site for derivatization, significantly influencing the molecule's properties. A variety of substituents can be introduced at this position, often by reacting a 2-substituted-4(3H)-quinazolinone with different amines or other nitrogen-containing nucleophiles. nih.gov For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized by reacting 2-methyl-4H-3,1-benzoxazin-4-one with various amino-containing compounds. orientjchem.org This reaction is often carried out in a suitable solvent like ethanol. orientjchem.org

Furthermore, multicomponent reactions provide an efficient route for constructing 2,3-disubstituted quinazolinones. A palladium-catalyzed three-component coupling of N-substituted anthranilamides, isocyanides, and arylboronic acids offers a method with a broad substrate scope and good functional group tolerance. organic-chemistry.org Copper-catalyzed reactions have also been employed, such as the coupling of N-substituted o-bromobenzamides with formamide to afford 3-substituted quinazolinones. organic-chemistry.org

Functionalization at the Nitro-substituted C-7 Position

The nitro group at the C-7 position offers a gateway for a variety of chemical transformations. A primary reaction is the reduction of the nitro group to an amine. This can be achieved using reagents like tin(II) chloride in ethanol. acs.org The resulting aniline (B41778) derivative can then be further functionalized. For example, acylation of the amine with acetic anhydride or mesyl chloride can yield the corresponding N-acetyl and N-mesyl derivatives. acs.org

The C-7 position can also be directly functionalized through nucleophilic aromatic substitution. For instance, 7-chloro-6-nitroquinazolin-4(3H)-one can react with sodium p-toluenesulfinate to produce 6-nitro-7-tosylquinazolin-4(3H)-one. mdpi.com This reaction highlights the ability to introduce sulfur-containing moieties at this position.

Advanced and Green Synthesis Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods for quinazolinone derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. researchgate.nettandfonline.comresearchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and improved yields. nih.govmdpi.com For example, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been achieved in good to excellent yields using a microwave-assisted green process. mdpi.com

The use of deep eutectic solvents (DES) as catalysts and reaction media is another promising green approach. tandfonline.comresearchgate.net For instance, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives have been synthesized using a choline (B1196258) chloride:urea deep eutectic solvent. tandfonline.com

Metal-free synthesis is also gaining traction. A four-component reaction for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been described under metal-free conditions. rsc.org Additionally, electrochemical methods offer a catalyst- and metal-free approach for the synthesis of quinazolinones from alkenes and 2-aminobenzamides. researchgate.net

The development of heterogeneous catalysts, such as acetic acid-functionalized magnetic silica nanoparticles, allows for easier separation and recycling of the catalyst, contributing to a more sustainable process. nih.gov

Below is a table summarizing various synthetic approaches for quinazolinone derivatives:

| Synthetic Approach | Key Reagents/Conditions | Position(s) Functionalized | Reference(s) |

| C-4 Hydroxyl to Chloro Conversion | Triphenylphosphine, trichloroisocyanuric acid | C-4 | nih.gov |

| C-4 Amination | Ammonium acetate, pyridine | C-4 | scirp.org |

| C-2 Methyl Condensation | Aldehydes | C-2 | mdpi.com |

| N-3 Substitution | Various amines | N-3 | orientjchem.org |

| Palladium-Catalyzed 3-Component Coupling | N-substituted anthranilamides, isocyanides, arylboronic acids | C-2, N-3 | organic-chemistry.org |

| C-7 Nitro Reduction | Tin(II) chloride, ethanol | C-7 | acs.org |

| C-7 Sulfonylation | Sodium p-toluenesulfinate | C-7 | mdpi.com |

| Microwave-Assisted Synthesis | Microwave irradiation | Various | mdpi.com |

| Deep Eutectic Solvents (DES) | Choline chloride:urea | N-3 | tandfonline.com |

| Metal-Free Four-Component Reaction | Anilines, aromatic aldehydes, ammonium iodide | Various | rsc.org |

Chemical Reactivity and Transformation Studies of 2 Methyl 7 Nitroquinazolin 4 Ol Derivatives

Electrophilic Substitution Reactions on the Aromatic Ring System, with Emphasis on Nitration Patterns

The quinazolinone ring system is generally deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing heterocyclic ring. In the case of 2-Methyl-7-nitroquinazolin-4-ol, the benzene (B151609) ring is further deactivated by the strongly electron-withdrawing nitro group at the C-7 position. libretexts.org

Electrophilic substitution reactions, such as nitration, on the quinazoline (B50416) nucleus are known to be challenging. However, studies on related quinazolinone compounds provide insight into potential reaction patterns. For instance, the nitration of 4(3H)-quinazolinone typically yields the 6-nitro derivative. nih.govnih.govresearchgate.net When a substituent is already present, it directs the position of further substitution. For example, 7-fluoro-4(3H)-quinazolinone, when treated with fuming nitric acid in sulfuric acid, yields a mixture of 6-nitro and 8-nitro products, with the 8-nitro derivative being predominant. nih.gov

Nucleophilic Substitution Reactions at Key Positions (e.g., C-4)

The C-4 position of the quinazolinone ring is a key site for nucleophilic substitution. This is particularly true when the hydroxyl group at C-4 is converted into a better leaving group, such as a halogen. The conversion of 4-hydroxyquinazolines to 4-haloquinazolines can be achieved using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). nih.govgoogle.com

Once formed, the resulting 4-chloro-2-methyl-7-nitroquinazoline becomes highly susceptible to nucleophilic aromatic substitution (SNAr). Numerous studies on 2,4-dichloroquinazoline (B46505) precursors have consistently shown that the C-4 position is more reactive towards nucleophiles than the C-2 position. mdpi.com This regioselectivity is attributed to the electronic properties of the quinazoline ring, where the carbon atom at the 4-position is more electrophilic. mdpi.com

A wide variety of nucleophiles, including primary and secondary amines, can readily displace the halide at the C-4 position to form various 4-substituted quinazoline derivatives. mdpi.comnih.gov Electron-rich amines react under milder conditions, while electron-poor amines may require longer reaction times or more forcing conditions. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Quinazoline Derivatives

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| 2,4-dichloroquinazoline | Various anilines, benzylamines, aliphatic amines | 2-chloro-4-aminoquinazoline derivatives | Various, e.g., reflux in isopropanol, microwave irradiation | mdpi.com |

| 4-chloro-2-methylquinazoline | N-methylaniline | N-methyl-N-(2-methylquinazolin-4-yl)aniline | Microwave irradiation in THF/H₂O | nih.gov |

| 4-chloroquinazolines | Primary or secondary amines | 4-aminoquinazolines | Often milder conditions for electron-rich amines | nih.gov |

Reactivity of the Nitro Group and its Potential Transformations

The nitro group is a versatile functional group that can undergo several important transformations, the most common of which is reduction to an amino group. The catalytic hydrogenation of aromatic nitro compounds is a widely used industrial process to produce the corresponding anilines. google.com

In the context of this compound, the nitro group can be selectively reduced to form 7-amino-2-methylquinazolin-4-ol. This transformation is significant as it introduces a nucleophilic amino group, which can serve as a handle for further functionalization of the molecule. The reduction can be achieved using various catalytic systems.

Table 2: Common Methods for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Comments | Reference(s) |

| H₂, Pd/C | Room temperature or elevated temperature/pressure | A common and efficient method for catalytic hydrogenation. | researchgate.net |

| H₂, Ni or Co catalyst | Elevated temperature/pressure | Often used in industrial processes. | google.com |

| H₂, Ru/CMK-3 | Medium hydrogen pressure, room temperature | Efficient for liquid-phase hydrogenation with high selectivity. | researchgate.net |

| Vanadium compounds (as additive) | In conjunction with noble metal catalysts | Prevents the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. | google.com |

The resulting 7-amino derivative opens up avenues for a variety of subsequent reactions, such as diazotization followed by Sandmeyer reactions, acylation, or alkylation, allowing for the synthesis of a diverse library of quinazoline derivatives.

Tautomerism in Quinazolin-4-ol Systems and its Influence on Reactivity

Quinazolin-4-ol systems, including this compound, exhibit lactam-lactim tautomerism. nih.gov This is an equilibrium between the 4-hydroxy (lactim) form and the 4-oxo (lactam) form, also known as 2-Methyl-7-nitroquinazolin-4(3H)-one. vedantu.com

The lactim form has a fully aromatic quinazoline ring system with a hydroxyl group at C-4. The lactam form contains an amide group within the heterocyclic ring. vedantu.com This tautomeric equilibrium is a critical aspect of the molecule's chemistry as it influences its physical properties and reactivity. nih.govnih.gov For instance, the lactam tautomer possesses an acidic proton on the N-3 nitrogen, which can be involved in reactions like N-alkylation. Conversely, the lactim tautomer has a phenolic hydroxyl group that can undergo O-alkylation.

Structure Activity Relationship Sar and Structural Modification Impact on Biological Activity

Positional Effects of Substituents on the Quinazolinone Core

Influence of C-2 Substituents

The C-2 position of the quinazolinone ring is a critical determinant of biological activity. The introduction of a methyl group, as seen in 2-Methyl-7-nitroquinazolin-4-ol, is a common feature in many biologically active quinazolinones. nih.gov Studies on various quinazolinone derivatives have shown that the nature of the substituent at this position can significantly impact their therapeutic effects. For instance, the presence of a methyl, amine, or thiol group at the C-2 position is often considered essential for antimicrobial activities. nih.gov

Table 1: Influence of C-2 Substituents on Quinazolinone Activity

| Substituent at C-2 | General Impact on Biological Activity | Reference |

|---|---|---|

| Methyl | Often essential for antimicrobial activities. | nih.gov |

| Amine | Contributes to antimicrobial properties. | nih.gov |

| Thiol | Associated with antimicrobial activity. | nih.gov |

| Aryl/Substituted Aryl | Can confer anticancer and anti-inflammatory properties. | mdpi.com |

Influence of N-3 Substituents

The N-3 position of the quinazolinone scaffold offers another crucial site for structural modification that can profoundly affect biological outcomes. researchgate.net The introduction of various substituents at this nitrogen atom has been a widely explored strategy to modulate the pharmacological properties of quinazolinones. For instance, the presence of a substituted aromatic ring at the N-3 position has been linked to enhanced antimicrobial activity. nih.gov

Furthermore, the substitution of the N-H hydrogen at position 3 with moieties like ethyl acetate (B1210297) has been shown to increase antibacterial activity against Gram-positive bacteria. nih.gov In the case of this compound, where the N-3 position is unsubstituted, it is conceivable that the introduction of various aliphatic or aromatic groups could lead to derivatives with altered and potentially enhanced biological activities.

Influence of C-4 Substituents

The substituent at the C-4 position of the quinazolinone ring plays a significant role in defining the molecule's biological activity. While the parent compound is this compound, featuring a hydroxyl group, this position is often a target for chemical modification. In many quinazoline-based drugs, this position is occupied by an amino group or a substituted amino group, which has been shown to improve antimicrobial activities. nih.gov

For example, a series of 2,4-disubstituted quinazoline (B50416) derivatives with various amide groups at the C-4 position have been synthesized and evaluated for their antiviral activity. nih.gov The nature of the substituent at C-4 can also influence the mechanism of action. For instance, certain 4-anilino-quinazoline derivatives are known inhibitors of epidermal growth factor receptor (EGFR) kinase. mdpi.com

Influence of C-6, C-7, and C-8 Substituents

Substituents on the benzene (B151609) ring portion of the quinazolinone core, specifically at positions C-6, C-7, and C-8, are critical for fine-tuning the biological activity. nih.govresearchgate.net The presence of a nitro group at the C-7 position in this compound is a key structural feature. The position of the nitro group is significant, as studies on related heterocyclic compounds have shown that a nitro group at C-7 can result in different biological activities compared to when it is at C-5 or C-6. nih.gov For instance, in some heterocyclic systems, a nitro group at C-7 resulted in weakly or nonmutagenic compounds, whereas a nitro group at C-5 or C-6 led to measurable mutagenic activity. nih.gov

The presence of a nitro group at the C-6 position in other quinazolinone derivatives has been explored for developing compounds with cytotoxic activities. nih.gov In general, electron-withdrawing groups on the benzene ring can influence the electronic properties of the entire molecule, thereby affecting its interaction with biological targets.

Table 2: Positional Effects of Nitro and Halogen Substituents

| Position | Substituent | General Impact on Biological Activity | Reference |

|---|---|---|---|

| C-6 | Nitro | Can impart cytotoxic properties. | nih.gov |

| C-6, C-8 | Halogen | Can improve antimicrobial activities. | nih.gov |

| C-7 | Nitro | Important for various biological activities, including antifungal and anticancer. | researchgate.net |

Impact of the Nitro Group on Pharmacological Efficacy

The nitro group is a well-known pharmacophore and its presence in a molecule can significantly influence its biological activity. nih.gov The electron-withdrawing nature of the nitro group can alter the electronic distribution within the this compound molecule, which can in turn affect its binding affinity to receptors and enzymes. nih.govresearchgate.net

In many drug molecules, the nitro group is essential for their therapeutic action, often through mechanisms that involve its metabolic reduction to reactive intermediates. researchgate.net For instance, some nitroaromatic compounds act as prodrugs that are activated under hypoxic conditions, a characteristic that is exploited in the development of anticancer and antimicrobial agents. The position of the nitro group is crucial; for example, studies on quinazoline derivatives have shown that a nitro group at the meta position of a 4-anilino ring exhibited inhibitory activity against breast cancer resistance protein (BCRP). researchgate.net In the case of this compound, the 7-nitro substituent is expected to play a pivotal role in its pharmacological profile, and its precise effects would depend on the specific biological target.

Pre Clinical Biological Evaluation of 2 Methyl 7 Nitroquinazolin 4 Ol and Its Derivatives

Antimicrobial Activity Investigations (In Vitro Studies)

Derivatives of the quinazolinone class have been extensively studied for their potential to combat microbial infections. eco-vector.com The presence of a nitro group, as in 7-nitroquinazolinone derivatives, has been specifically investigated for its contribution to antimicrobial efficacy.

In vitro studies have demonstrated that quinazolinone derivatives possess a variable spectrum of antibacterial activity. nih.gov The substitution pattern on the quinazolinone ring is a key determinant of this activity. nih.gov For instance, certain thiosemicarbazone derivatives of quinazolinone bearing m-nitro substituents have shown marked activity against Klebsiella pneumoniae. nih.gov Similarly, other derivatives have displayed excellent potency against E. coli and P. aeruginosa. biomedpharmajournal.org

A study on novel 7-nitroquinazolinone peptide analogs reported good bioactivity against gram-negative bacteria. researchgate.net The antibacterial potential of various quinazolinone derivatives has been tested against several pathogenic strains, including both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa) bacteria. eco-vector.comnih.govbiomedpharmajournal.org Compounds with a naphthyl radical or an amide group have shown a pronounced effect against Staphylococcus aureus. eco-vector.com

Table 1: Antibacterial Activity of Selected Quinazolinone Derivatives This table is interactive. Click on headers to sort.

| Compound Type | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| m-Nitro Thiosemicarbazone Derivative | Klebsiella pneumoniae | Marked | nih.gov |

| Quinazolinone Derivative A-2 | Escherichia coli | Excellent | biomedpharmajournal.org |

| Quinazolinone Derivative A-4 | Pseudomonas aeruginosa | Excellent | biomedpharmajournal.org |

| 7-Nitroquinazolinone Peptide Analogs | Gram-negative bacteria | Good | researchgate.net |

| Pyrrolidine Derivatives (15, 16, 18) | Bacillus subtilis | Promising | nih.gov |

| Pyrrolidine Derivatives (15, 16, 18) | Staphylococcus aureus | Promising | nih.gov |

The antifungal properties of quinazolinone derivatives have also been a subject of significant research. A novel series of peptide analogs derived from 7-nitro-4-oxo-3,4-dihydro-3-quinazolinyl benzoic acid demonstrated potent antifungal activity against the pathogenic yeast Candida albicans and various dermatophytes. researchgate.net

Furthermore, specific quinazolinone derivatives have shown considerable efficacy against other fungal strains. For example, a derivative designated A-3 was found to have excellent potency against Aspergillus niger, while derivative A-6 was excellent against C. albicans. biomedpharmajournal.org In another study, thiosemicarbazone derivatives with m-nitro substituents displayed marked activity against Curvularia lunata. nih.gov The antifungal potential often varies based on the specific substitutions on the quinazolinone core. nih.govbiomedpharmajournal.org

Table 2: Antifungal Activity of Selected Quinazolinone Derivatives This table is interactive. Click on headers to sort.

| Compound Type | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| 7-Nitroquinazolinone Peptide Analogs | Candida albicans | Potent | researchgate.net |

| 7-Nitroquinazolinone Peptide Analogs | Dermatophytes | Potent | researchgate.net |

| m-Nitro Thiosemicarbazone Derivative | Curvularia lunata | Marked | nih.gov |

| Quinazolinone Derivative A-3 | Aspergillus niger | Excellent | biomedpharmajournal.org |

| Quinazolinone Derivative A-6 | Candida albicans | Excellent | biomedpharmajournal.org |

Antineoplastic and Cytotoxic Activity Assessments (In Vitro Cell Line Studies)

The quinazolinone scaffold is a well-established pharmacophore in the design of anticancer agents. nih.govresearchgate.net The cytotoxic potential of these compounds is often evaluated against a panel of human cancer cell lines. Research has indicated that the presence and position of a nitro group can significantly influence this activity.

In one study, a series of novel quinazolinone derivatives were synthesized, and a compound featuring a nitro substituent (11g) demonstrated the most potent cytotoxic activity against the HeLa (cervical cancer) cell line. nih.gov Almost all synthesized compounds in this series showed cytotoxic effects at concentrations between 50 to 100 μM against both HeLa and MCF-7 (breast cancer) cell lines. nih.gov Another study focused on 2,4-diaminoquinazoline derivatives found that compounds with a 4-nitro substitution on a phenyl ring at the N2 position had high inhibitory effects against MCF-7, HCT-116 (colon cancer), HePG-2 (liver cancer), and HFB4 (skin cancer) cell lines. semanticscholar.org

Furthermore, certain 3-benzyl-2-cinnamylthio-6-nitro-quinazolin-4(3H)-ones have been identified as active inhibitors of dihydrofolate reductase (DHFR), a key enzyme in cancer cell proliferation. nih.gov The cytotoxic effects of various quinazolinone derivatives have been determined using methods like the MTT assay, with some compounds showing IC₅₀ values in the low micromolar range against cell lines such as HepG-2, MCF-7, and SKLU-1 (lung cancer). nih.govresearchgate.net

Table 3: In Vitro Cytotoxic Activity of Selected Quinazolinone Derivatives This table is interactive. Click on headers to sort.

| Compound/Derivative Type | Cancer Cell Line | Activity Metric | Finding | Reference |

|---|---|---|---|---|

| Quinazolinone with Nitro Substituent (11g) | HeLa | Cytotoxicity | Best activity in series | nih.gov |

| Quinazolinone with Nitro Substituent (11g) | MCF-7 | Cytotoxicity | Active at 50-100 μM | nih.gov |

| Derivative 13e | HepG-2 | IC₅₀ | 18.04 µg/mL | researchgate.net |

| Derivative 13e | MCF-7 | IC₅₀ | 20.39 µg/mL | researchgate.net |

| Derivative 13e | SKLU-1 | IC₅₀ | 9.48 µg/mL | researchgate.net |

| 4-Nitro Substituted 2,4-Diaminoquinazoline (4c, 5b) | MCF-7, HCT-116, HePG-2, HFB4 | Inhibitory Effect | Highest in series | semanticscholar.org |

| Triazoloquinazoline with Trifluoromethyl (16) | HCT-116 | IC₅₀ | 2.44 μM | plos.org |

Antiviral Potency Studies (e.g., Anti-influenza, Anti-HIV)

The quinazolinone core structure has been explored for its antiviral properties. eco-vector.com A notable study identified 2-Methylquinazolin-4(3H)-one, a close structural analog lacking the 7-nitro group, as a potent antiviral agent against the influenza A virus (H1N1). mdpi.com This compound, isolated from a traditional Chinese herbal formula, exhibited significant antiviral activity in vitro with a half-maximal inhibitory concentration (IC₅₀) of 23.8 μg/mL. mdpi.com It was found to reduce the expression of viral nucleoprotein (NP) and neuraminidase (NA), suggesting it may inhibit viral replication. mdpi.com

While direct studies on the anti-HIV activity of 2-Methyl-7-nitroquinazolin-4-ol are limited, the broader class of 4-oxoquinoline derivatives, which share a core structural motif, has been investigated as potential anti-HIV agents. researchgate.net These related compounds have been explored for their ability to inhibit key viral enzymes like HIV-1 integrase. researchgate.net The general class of quinazolin-4(3H)-one derivatives is recognized for possessing antiviral activity, though the specific efficacy is highly dependent on the substitution patterns. eco-vector.com

Antimalarial Activity Screening

The development of novel antimalarial agents is a global health priority due to widespread drug resistance. ird.fr The quinazoline (B50416) framework has been identified as a promising scaffold in this area. nih.gov While specific screening data for this compound was not found in the initial search, related heterocyclic systems provide valuable insights. For example, studies on 7-chloro-2-quinoxalinecarbonitrile-1,4-di-N-oxide derivatives, which also contain a halogenated benzene (B151609) ring fused to a nitrogen-containing heterocycle, have been conducted. ird.frnih.gov In these studies, the presence of a piperazine (B1678402) ring was found to be crucial for antimalarial activity against Plasmodium falciparum. ird.fr Although quinoxalines differ from quinazolines, the findings suggest that specific side chains and substitutions are critical for conferring antimalarial potency to such bicyclic heterocyclic systems.

Antitubercular Activity Research

Tuberculosis remains a major infectious disease worldwide, and new therapeutic agents are urgently needed. The quinazolinone nucleus is recognized as a key structure in the development of antitubercular drugs. eco-vector.combiomedpharmajournal.orgnih.gov Several reviews and research articles highlight that quinazolinone derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. eco-vector.combiomedpharmajournal.orgnih.gov While the initial search did not yield specific in vitro antitubercular data for this compound, the established potential of the broader quinazolinone class marks it as a scaffold of significant interest for further investigation in this therapeutic area. eco-vector.combiomedpharmajournal.org

Anti-inflammatory Efficacy Studies

The anti-inflammatory potential of quinazolinone derivatives has been a significant area of investigation. Research into compounds structurally related to this compound demonstrates promising anti-inflammatory effects. A series of novel 2-methyl-3-substituted quinazolin-4-(3H)-ones were synthesized and evaluated for their anti-inflammatory activity. nih.gov In these studies, the carrageenan-induced paw edema model in rats is a standard method for assessing acute inflammation. nih.gov

Among the synthesized derivatives, specific compounds demonstrated noteworthy efficacy. For instance, compounds designated as VA3 and VA4 were found to exhibit more potent anti-inflammatory activity than the standard reference drug, diclofenac (B195802) sodium. nih.gov This suggests that the 2-methyl-quinazolinone scaffold is a viable backbone for the development of new anti-inflammatory agents.

Further studies on other analogues, such as 7-chloro-2-methyl-4H-benzo[d] mdpi.comresearchgate.net-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, also revealed high anti-inflammatory activity. longdom.org These findings underscore the therapeutic potential of the broader quinazolinone class in managing inflammation. researchgate.net The mechanism of action is often linked to the inhibition of inflammatory mediators. nih.gov

Table 1: Anti-inflammatory Activity of Selected 2-Methyl-quinazolinone Derivatives

| Compound | Observation | Reference |

|---|---|---|

| VA3 | Showed more potent anti-inflammatory activity than diclofenac sodium. | nih.gov |

| VA4 | Exhibited more potent anti-inflammatory activity than diclofenac sodium. | nih.gov |

| A4 | A 2-methylthio derivative that showed more potent anti-inflammatory activity than diclofenac sodium. | nih.gov |

| Compound 1 (7-chloro-2-methyl-4H-benzo[d] mdpi.comresearchgate.net-oxazin-4-one) | Displayed significant anti-inflammatory activity (96.78% and 95.71% at two dose levels). | longdom.org |

| Compound 2 (3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one) | Showed higher anti-inflammatory activity than Compound 1 (97.62% and 95.35% at two dose levels). | longdom.org |

Anticonvulsant Activity Evaluations (for related analogues)

The quinazolin-4(3H)-one scaffold is a well-established pharmacophore in the search for new anticonvulsant drugs, with methaqualone being a notable historical example. mdpi.comnih.gov Extensive research has been conducted on various analogues to identify compounds with potent anticonvulsant activity and improved safety profiles. nih.gov

Studies typically employ in vivo models such as the pentylenetetrazole (PTZ)-induced seizure model in mice to screen for anticonvulsant properties. mdpi.comresearchgate.net The evaluation often includes measuring the percentage of protection against seizures and the latency to the first seizure. mdpi.com

Structure-activity relationship (SAR) studies have revealed key structural requirements for anticonvulsant activity. The quinazolin-4(3H)-one moiety serves as a crucial hydrophobic domain. mdpi.com Substitutions at positions 2 and 3 of the quinazolinone ring are particularly important for modulating the potency and pharmacokinetic properties of the compounds. mdpi.comnih.gov For instance, research on 2,3-disubstituted quinazolin-4(3H)-one derivatives indicated that most of the tested compounds exhibited anticonvulsant properties, with some showing up to 100% protection against PTZ-induced seizures. mdpi.com It has been suggested that these compounds may exert their effects by acting as positive allosteric modulators of the GABA-A receptor. mdpi.com

Table 2: Anticonvulsant Activity of Selected Quinazolin-4(3H)-one Analogues

| Compound Series/Analogue | Key Findings | Model | Reference |

|---|---|---|---|

| 2,3-disubstituted quinazolin-4(3H)-ones (Series 'b') | Compound 8b showed significant protection. The highest effective dose for most was 150 mg/kg, with protection ranging from 16.67% to 100%. | PTZ-induced seizures | mdpi.com |

| Quinazoline Analogues (Compounds 8, 13, 19) | These compounds exhibited 100% protection against myoclonic seizures without neurotoxicity. | scPTZ-induced seizures | nih.gov |

| Quinazoline Analogues (Compounds 5b, 5c, 5d, 5e) | Showed 100% protection in the PTZ test. | PTZ test | nih.gov |

| Quinazoline Analogue (Compound 5f) | Showed 66% protection in the MES test. | Maximal Electroshock (MES) test | nih.gov |

Analgesic Activity Investigations

Derivatives of 2-methyl-quinazolin-4-one have also been systematically evaluated for their analgesic effects. mdpi.com The acetic acid-induced writhing test in mice is a common method used to assess peripheral analgesic activity, where a reduction in the number of writhes indicates an analgesic effect. researchgate.netresearchgate.net

In a study focused on novel 2-methyl-3-substituted quinazolin-4-(3H)-ones, several compounds demonstrated significant analgesic properties. nih.gov Specifically, compounds VA2 , VA3 , and VA4 were reported to have more potent analgesic activity than the standard drug, diclofenac sodium. nih.gov Similarly, another series of 2-methylthio-3-substituted quinazolin-4-(3H)-ones was synthesized, and compounds A1 , A2 , A3 , and A4 from this series also showed more potent analgesic activity than diclofenac sodium. nih.gov

The research suggests that the nature of the substituent at the 3-position of the quinazolinone ring plays a crucial role in determining the analgesic potency. researchgate.netmdpi.com For example, one study found that a 2-phenyl substituted quinazolinone had higher analgesic activity compared to a 2-methyl substituted one. researchgate.netjddtonline.info

Table 3: Analgesic Activity of Selected 2-Methyl-quinazolinone Derivatives

| Compound | Observation | Reference |

|---|---|---|

| VA2 | Showed more potent analgesic activity than diclofenac sodium. | nih.gov |

| VA3 | Exhibited more potent analgesic activity than diclofenac sodium. | nih.gov |

| VA4 | Displayed more potent analgesic activity than diclofenac sodium. | nih.gov |

| A1, A2, A3, A4 | These 2-methylthio derivatives showed more potent analgesic activity than diclofenac sodium. | nih.gov |

| 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one | Exhibited significant analgesic activity (83.80% protection in acetic acid writhing test). | researchgate.net |

| 2–Phenyl-4(3H)-quinazolin-4(3H)–one | Showed higher analgesic activity compared to 2-Methyl-4(3H)-quinazolinone. | researchgate.netjddtonline.info |

Mechanistic Insights and Molecular Target Interactions

Enzyme Inhibition Studies

The 4-anilinoquinazoline (B1210976) structure is a highly versatile and effective template for the development of tyrosine kinase inhibitors. researchgate.net This scaffold is central to the design of inhibitors targeting the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and vascular endothelial growth factor receptor 2 (VEGFR-2). researchgate.netresearchgate.netplos.org The simultaneous inhibition of EGFR and VEGFR-2 is considered a particularly promising strategy in cancer therapy, as the two signaling pathways are closely related. researchgate.net

First-generation EGFR inhibitors like Gefitinib (B1684475) and Erlotinib (B232), as well as the dual EGFR/HER2 inhibitor Lapatinib, are all based on the quinazoline (B50416) core. researchgate.netplos.org Research has demonstrated that modifications at the 4-, 6-, and 7-positions of the quinazoline ring are critical for inhibitory activity. researchgate.net While the general quinazolinone framework is a known pharmacophore for EGFR and HER2 inhibition, specific enzymatic inhibition data for 2-Methyl-7-nitroquinazolin-4-ol against these tyrosine kinases are not prominently featured in available scientific literature.

Quinazoline derivatives have been extensively investigated as inhibitors of thymidylate synthase (TS), a crucial enzyme in DNA synthesis. Studies on nonclassical quinazoline antifolates have shown that these compounds can be potent TS inhibitors without requiring the glutamate (B1630785) moiety typical of classical antifolates. nih.govnih.gov

One study detailed two series of nonclassical TS inhibitors, with the 2-amino derivatives showing potent inhibition of L1210 TS, with IC50 values in the range of 0.51-11.5 μM. nih.gov The analogous 2-desamino derivatives also exhibited significant, though diminished, TS inhibition. nih.gov Another investigation into 2-methyl quinazoline analogues, where the glutamic acid residue was replaced, also yielded compounds with potent cytotoxicity, presumed to be due to TS inhibition. nih.gov However, while these studies underscore the potential of the quinazoline scaffold, specific data on the TS inhibitory activity of the 7-nitro substituted variant, this compound, is not specified.

The quinazolin-4-one structure has been identified as a mimic of nicotinamide (B372718) and serves as a foundational scaffold for developing potent inhibitors of Poly-(ADP-ribose) Polymerase (PARP). nih.gov The parent compound, 2-Methylquinazolin-4-ol, is a potent competitive inhibitor of poly(ADP-ribose) synthetase with a reported Kᵢ of 1.1 μM. medchemexpress.com

Structure-activity relationship (SAR) studies have shown that substitutions on the quinazolinone ring can significantly enhance PARP-1 inhibitory activity. For instance, placing an amino group at the 8-position combined with the 2-methyl group resulted in 8-amino-2-methylquinazolin-4(3H)-one, the most potent compound in one study, with an IC50 value of 0.4 μM. nih.gov Another closely related analog, 8-hydroxy-2-methylquinazolin-4(3H)-one (known as NU-1025), is also a potent PARP inhibitor with a reported IC50 of 400 nM. researchgate.net These findings highlight that the 2-methylquinazolinone core is a key element for effective PARP inhibition.

| Compound | Inhibition Value (IC50/Ki) | Enzyme Target | Reference |

|---|---|---|---|

| 2-Methylquinazolin-4-ol | Ki = 1.1 µM | Poly(ADP-ribose) synthetase | medchemexpress.com |

| 8-Amino-2-methylquinazolin-4(3H)-one | IC50 = 0.4 µM | PARP-1 | nih.gov |

| 8-Hydroxy-2-methylquinazolin-4(3H)-one (NU-1025) | IC50 = 400 nM (0.4 µM) | PARP | researchgate.net |

Various derivatives of the quinazoline scaffold have been explored for their potential to inhibit acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. nih.gov For example, a series of 2-(2-indolyl-)-4(3H)-quinazolines were designed and synthesized as ring-opened analogues of the alkaloid rutaecarpine (B1680285) and showed strong inhibitory activity for AChE. nih.gov Despite the investigation of the broader quinazoline class, specific studies detailing the acetylcholinesterase inhibitory activity of this compound have not been identified in the reviewed literature.

The quinazolinone structure has been used as a template to design inhibitors of dihydrofolate reductase (DHFR), another key enzyme in folate metabolism and a target for anticancer drugs. nih.govnih.gov However, the inhibitory potential is highly dependent on the specific substitution pattern. A study on two series of nonclassical quinazoline-based thymidylate synthase inhibitors found that none of the tested compounds were potent inhibitors of dihydrofolate reductase. nih.gov While other studies have successfully produced quinazolinone analogs with DHFR inhibitory activity in the sub-micromolar range, these compounds feature different substitution patterns from the title compound. nih.gov Specific data on the DHFR inhibitory capacity of this compound is not available.

In the search for new agents to manage diabetes, quinazolin-4(3H)-one derivatives have been evaluated as potential α-glucosidase inhibitors. nih.gov α-Glucosidase is a key enzyme responsible for digesting carbohydrates in the small intestine. nih.gov A study involving a series of quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives found a wide range of inhibitory activities. However, it was noted that compounds containing a nitro-phenyl substitution did not show any activity against α-glucosidase at the tested concentrations. nih.gov This suggests that the presence of a nitro group on the quinazoline ring, as in this compound, may not be favorable for achieving α-glucosidase inhibition.

Carbonic Anhydrase (CA) Inhibitory Activity

The quinazolinone scaffold, central to this compound, has been identified as a source of competitive inhibitors for carbonic anhydrase (CA), a family of metalloenzymes crucial for processes like pH regulation and CO₂ homeostasis. nih.govnih.gov Specifically, derivatives of this scaffold have demonstrated inhibitory effects against human carbonic anhydrase II (hCA II), an isoform linked to conditions such as glaucoma. nih.gov

Studies on a series of quinazolinone derivatives revealed moderate to significant inhibition of both bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. plos.org A preliminary structure-activity relationship (SAR) from this research suggested that the presence of a nitro group on the quinazoline ring system contributes significantly to the inhibitory activity. nih.govplos.org

Kinetic studies performed on active compounds from this class have determined the mode of inhibition to be competitive, meaning the inhibitor binds to the active site of the enzyme, competing with the natural substrate. nih.govplos.org The inhibition constants (Ki) for some of these derivatives were found to be in the low micromolar range. nih.govplos.org While research has not focused specifically on this compound, the data below from related quinazolinone derivatives illustrates the inhibitory potential of this chemical class against CA-II.

Table 1: Carbonic Anhydrase II Inhibition by Quinazolinone Derivatives

| Compound Class | Target Enzyme | Inhibition (IC₅₀ / Kᵢ) | Mode of Inhibition |

|---|---|---|---|

| Quinazolinone Derivatives | bCA-II | IC₅₀: 8.9–67.3 μM | Competitive |

| Quinazolinone Derivatives | hCA-II | IC₅₀: 14.0–59.6 μM | Competitive |

| Most Active Inhibitor (4d) | bCA-II | Kᵢ: 13.0 ± 0.013 μM | Competitive |

Note: The data represents a range for a series of compounds and specific values for the most active compound tested in the cited study. nih.govplos.org

DNA Interaction Mechanisms

The quinazoline framework is implicated in interactions with DNA, a mechanism underlying the antimicrobial and cytotoxic potential of some of its derivatives. nih.gov One of the proposed anticancer mechanisms for quinazolines is the inhibition of DNA repair enzyme systems. nih.gov

Certain derivatives are thought to function as DNA intercalators, where the planar ring system inserts itself between the base pairs of the DNA double helix. nih.govyoutube.com This action can distort the helical structure, interfere with the replication and transcription processes, and ultimately lead to cellular apoptosis. nih.govyoutube.com The interaction is stabilized by a combination of non-polar interactions between the planar rings and the DNA bases, as well as hydrogen bonding and ionic interactions with the DNA backbone. youtube.com

Furthermore, studies on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives have explored their capacity as DNA photo-disruptive agents, indicating that upon light activation, these molecules can induce damage to DNA. mdpi.com Some related compounds have been shown to damage the secondary structure of genomic DNA, prompting bacteria to upregulate DNA damage repair genes. mdpi.com

Receptor Antagonism Studies (e.g., A2A Adenosine (B11128) Receptor, Vasopressin V3 Receptor)

The quinazoline nucleus is recognized as a "privileged structure" in medicinal chemistry and serves as a scaffold for antagonists of various G-protein coupled receptors.

A2A Adenosine Receptor: The A₂A adenosine receptor is a target for treating neurodegenerative diseases like Parkinson's disease. nih.govnih.gov Research has highlighted the 2-aminoquinazoline (B112073) scaffold as a promising starting point for designing new A₂A receptor antagonists. nih.gov For example, derivatives such as 6-bromo-4-(furan-2-yl)quinazolin-2-amine have shown high binding affinity to the human A₂A receptor. nih.gov While these are structurally distinct from this compound, they establish the utility of the core quinazoline ring in achieving potent antagonism at this receptor.

Vasopressin V3 Receptor: The vasopressin V3 receptor (also known as V1b) is involved in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for stress-related disorders. nih.gov A novel class of V3 receptor antagonists based on a 2-(4-oxo-2-aryl-quinazolin-3(4H)-yl)acetamide structure was identified through high-throughput screening. nih.govresearchgate.net Optimization of the initial hit compound led to potent analogs with improved drug-like properties, demonstrating IC₅₀ values in the low to sub-micromolar range in V3 binding assays. nih.govresearchgate.net This underscores the adaptability of the quinazoline scaffold for targeting neuropeptide receptors.

p38α MAPK Lipid Pocket Ligand Interactions

Beyond targeting enzyme active sites, there is significant interest in developing ligands that bind to allosteric sites to achieve greater specificity. Research has identified that 2-arylquinazolines can bind to a lipophilic, C-terminal binding pocket (LP) on the p38α mitogen-activated protein kinase (MAPK), a key enzyme in cellular stress responses. nih.govplos.org This pocket is located several angstroms away from the highly conserved ATP-binding site. plos.org

Structure-based design has led to the synthesis of a focused library of 2-arylquinazoline derivatives to probe this lipid pocket. nih.govplos.org Co-crystal structures have confirmed that these ligands, termed "LiPoLis" (Lipid Pocket Ligands), adopt a distinct binding mode within the LP, which is formed by α-helices and loops that create a deep hydrophobic sub-pocket. plos.org While the precise biological function of this pocket is still under investigation, targeting it with small molecules like the 2-arylquinazolines serves as a valuable tool for exploring the non-catalytic functions of the kinase. nih.govplos.org The development of these ligands, including close analogs like 7-nitro-2-phenylquinazolin-4-ol, provides a pathway to study kinase function beyond simple phosphotransfer inhibition. plos.org

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a specific protein target. woarjournals.org This method is instrumental in structure-based drug design, helping to elucidate the binding mode and affinity of potential drug candidates. woarjournals.orgresearchgate.net For the quinazolinone scaffold, docking studies have been widely employed to explore interactions with various biological targets, including those involved in inflammation and cancer. woarjournals.orgresearchgate.netnih.gov

Docking simulations for quinazolinone derivatives are typically performed using software like Glide, a tool known for its accuracy in predicting binding poses. researchgate.net The process involves preparing the ligand and protein structures and generating a grid around the protein's active site to define the search space for the ligand's binding pose. researchgate.net The results are then analyzed based on scoring functions, which estimate the binding affinity, and the specific interactions formed, such as hydrogen bonds and π-π stacking. woarjournals.org

A key output of molecular docking is the prediction of protein-ligand binding affinity, often expressed as a docking score or binding energy in kcal/mol. researchgate.netekb.eg A more negative score typically indicates a stronger, more favorable binding interaction. Studies on various quinazolinone derivatives have demonstrated their potential to bind effectively to a range of protein targets. For instance, docking studies against cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, showed that certain quinazolinone derivatives could achieve binding affinities as strong as -10.32 kcal/mol. researchgate.net

In other research, quinazolin-2,4-dione analogues were docked against the main protease (Mpro) of SARS-CoV-2, with binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Similarly, evaluations of quinazoline-morpholine hybrids against cancer-related targets like VEGFR1, VEGFR2, and EGFR have yielded potent docking scores of -11.744 kcal/mol, -12.407 kcal/mol, and -10.359 kcal/mol, respectively. nih.gov These findings highlight the capability of the quinazolinone core structure to form stable complexes with diverse protein active sites.

Table 1: Examples of Predicted Binding Affinities for Quinazolinone Derivatives against Various Protein Targets

| Quinazolinone Derivative Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Quinazolin-4-one Analogues | Cyclooxygenase-2 (COX-2) | 4COX | Up to -10.32 researchgate.net |

| Quinazolin-2,4-dione Analogues | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -7.9 to -9.6 ekb.eg |

| Quinazoline-Morpholine Hybrids | VEGFR1 | 3V2A | -11.744 nih.gov |

| Quinazoline-Morpholine Hybrids | VEGFR2 | 4AG8 | -12.407 nih.gov |

| Quinazoline-Morpholine Hybrids | EGFR | 1M17 | -10.359 nih.gov |

| Quinazolinone Derivatives | Hydroxysteroid Dehydrogenase | 3HB5 | Good woarjournals.org |

| Quinazolinone Derivatives | Carbonic Anhydrase | 4CQ0 | Good woarjournals.org |

This table is generated based on data from multiple sources for illustrative purposes.

Beyond predicting affinity, molecular docking identifies the specific amino acid residues within the target's active site that are critical for binding. For the quinazolinone scaffold, interactions with certain residues are consistently observed across different protein targets.

Hydrogen bonds are a common and crucial interaction. The carbonyl group present in the quinazolinone ring frequently acts as a hydrogen bond acceptor. nih.gov For example, in studies with the NF-κB protein, the carbonyl group formed hydrogen bonds with Lys241 and Asn247 residues. nih.gov In docking simulations with hydroxysteroid dehydrogenase, key interactions were observed with residues such as GLY141, SER142, and LYS159. woarjournals.org

Other important interactions include:

π-π Stacking and π-Cation Interactions : The aromatic rings of the quinazolinone system can engage in stacking interactions with aromatic residues like tyrosine or histidine (e.g., His41 in NF-κB). nih.gov

Hydrophobic Interactions : Alkyl substituents on the quinazolinone ring, such as the 2-methyl group, can form hydrophobic interactions with nonpolar residues like Tyr57 and Cys59 in the binding pocket. nih.gov

Molecular dynamics simulations further confirm the stability of these interactions over time. For instance, a potent quinazoline (B50416) inhibitor maintained strong hydrogen bond interactions with the active sites of VEGFR1 and VEGFR2 for over 90% of the simulation period, indicating a stable binding mode. nih.gov

Table 2: Examples of Key Amino Acid Residues Interacting with Quinazolinone Derivatives

| Protein Target | Interacting Residues | Type of Interaction |

| NF-κB | Lys241, Asn247 | Hydrogen Bond nih.gov |

| NF-κB | His41 | π-Cation nih.gov |

| NF-κB | Tyr57, Cys59 | Hydrophobic nih.gov |

| Hydroxysteroid Dehydrogenase | GLY141, SER142, LYS159 | Hydrogen Bond woarjournals.org |

| SARS-CoV-2 Main Protease (Mpro) | LYS5, LYS137 | Arene-Cation ekb.eg |

| SARS-CoV-2 Main Protease (Mpro) | GLN127 | Hydrogen Bond ekb.eg |

This table summarizes findings from various molecular docking studies on quinazolinone derivatives.

In Silico Pharmacokinetic and Drug-likeness Profiling

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the drug-likeness of a compound. nih.govnih.gov These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov For quinazolinone derivatives, platforms like SwissADME and AdmetSAR are commonly used to calculate these properties. nih.govnih.gov

Drug-likeness is often assessed using Lipinski's Rule of Five. A compound is considered to have good oral bioavailability if it generally satisfies these criteria: a molecular weight under 500 Da, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a LogP (lipophilicity) value not greater than 5. Studies on various quinazolinone series show that they often comply with these rules, indicating potential as orally administered drugs. ekb.eg

Other important predicted parameters include:

Topological Polar Surface Area (TPSA) : A measure of a molecule's surface that is polar, which is a good predictor of drug transport properties.

Gastrointestinal (GI) Absorption : Prediction of whether a compound will be well-absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation : Prediction of a compound's ability to cross the BBB and enter the central nervous system.

Synthetic Accessibility (SA) : An estimate of how easily the compound can be synthesized.

Table 3: Predicted Pharmacokinetic and Drug-likeness Properties for a Representative Quinazolinone Derivative

| Parameter | Description | Typical Value/Prediction |

| Molecular Weight | Mass of the molecule | < 500 g/mol |

| Hydrogen Bond Donors (HBD) | Number of donor atoms (e.g., OH, NH) | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Number of acceptor atoms (e.g., O, N) | ≤ 10 |

| LogP | Octanol-water partition coefficient (lipophilicity) | < 5.0 |

| TPSA | Topological Polar Surface Area | ~70-80 Ų nih.gov |

| GI Absorption | Gastrointestinal Absorption | High nih.gov |

| BBB Permeant | Blood-Brain Barrier Permeation | No nih.gov |

| Lipinski's Rule Violations | Number of violations of the Rule of Five | 0 ekb.eg |

This table presents typical values for drug-like quinazolinone derivatives based on in silico predictions from cited literature.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, stability, and reactivity. These methods are particularly useful for studying reaction mechanisms and interpreting spectroscopic data.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic properties of molecules. nih.gov For heterocyclic systems like quinazolinones, DFT calculations, often using functionals such as B3LYP or M06-2X, can accurately predict molecular geometries, vibrational frequencies, and the stability of different tautomeric forms. nih.gov

DFT is also used to calculate various molecular descriptors that explain a compound's reactivity, including:

Natural Bond Orbital (NBO) analysis : To understand charge distribution and intramolecular interactions. nih.gov

Electrostatic Potential (ESP) mapping : To visualize the charge distribution on the molecule's surface and predict sites for electrophilic and nucleophilic attack. nih.gov

Simulated Spectra : Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis electronic absorption spectra, aiding in the interpretation of experimental spectroscopic results. nih.gov

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and distributions of these orbitals are fundamental to understanding a molecule's chemical reactivity and kinetic stability.

HOMO : Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a greater tendency to act as an electron donor.

LUMO : Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater propensity to act as an electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov

This analysis helps to explain the electronic transitions observed in UV-Vis spectra and provides insight into the molecule's reactivity in various chemical environments. nih.gov

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map is a computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. This map illustrates the electrostatic potential on the electron density surface, with different colors indicating various potential levels. Typically, red signifies regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue indicates areas of low electron density and positive electrostatic potential, prone to nucleophilic attack.

For a molecule like 2-Methyl-7-nitroquinazolin-4-ol, an EPS map would be expected to show significant negative potential (red) around the oxygen atoms of the nitro group (NO₂) and the carbonyl group (C=O), as well as the nitrogen atoms in the quinazoline ring, highlighting these as primary sites for hydrogen bonding and electrophilic interaction. In contrast, the hydrogen atoms, particularly the one on the hydroxyl group (-OH), would exhibit a positive potential (blue).

Basicity and pKa Calculations using Ab Initio SCF-MO Methods

The basicity and acidity (pKa) of a molecule are fundamental to understanding its behavior in biological systems and chemical reactions. Ab initio Self-Consistent Field (SCF) molecular orbital (MO) methods are high-level computational approaches used to predict these properties from first principles, without reliance on experimental data. These calculations can determine the proton affinity of basic sites and the deprotonation energy of acidic sites.

For this compound, the primary basic centers are the nitrogen atoms of the quinazoline ring. The electron-withdrawing nature of the nitro group at the 7-position would be expected to decrease the basicity of these nitrogens compared to the unsubstituted 2-methylquinazolin-4-ol. The hydroxyl group at the 4-position introduces acidic character, allowing the compound to exist in a tautomeric equilibrium with its keto form, 2-methyl-7-nitroquinazolin-4(3H)-one.

A detailed computational study using ab initio SCF-MO methods would provide precise pKa values for the compound, quantifying the electronic effects of the methyl and nitro substituents. However, specific calculations for this compound are not documented in the available research.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of a molecule's conformational dynamics, its interaction with solvent molecules, and its potential binding modes with biological targets.

An MD simulation of this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces between atoms to model their motion. This can reveal stable conformations of the molecule, the flexibility of its structure, and the pattern of hydrogen bonds it forms with its surroundings. Such simulations are invaluable for understanding how the molecule might behave in a physiological environment and for designing derivatives with improved properties.

Although the synthesis of this compound as a potential inhibitor for targets like Fibroblast Growth Factor Receptors (FGFR) has been described, specific molecular dynamics simulation studies for this compound were not found in the reviewed literature.

Crystal Structure Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This analysis provides exact bond lengths, bond angles, and details of intermolecular interactions that stabilize the crystal lattice.

While the specific crystal structure for this compound has not been reported, a detailed crystal structure analysis is available for the closely related compound, 7-Nitroquinazolin-4(3H)-one , which lacks the methyl group at the 2-position. The analysis of this analog provides significant insight into the likely structural characteristics of the target compound.

The crystal structure of 7-Nitroquinazolin-4(3H)-one reveals that the molecule crystallizes in the monoclinic space group P21/c. In the crystal, intermolecular N-H···O hydrogen bonds link adjacent molecules to form centrosymmetric dimers. These dimers are further connected through weaker C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the aromatic rings, creating a three-dimensional network. The distance between the centroids of the pyrimidine (B1678525) and benzene (B151609) rings is approximately 3.678 Å, indicating the presence of these weak π-π interactions. All bond lengths and angles are within normal ranges.

Below are the crystallographic data for the analogous compound, 7-Nitroquinazolin-4(3H)-one.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₅N₃O₃ |

| Formula Weight | 191.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.1063 (10) |

| b (Å) | 11.206 (2) |

| c (Å) | 13.528 (3) |

| β (°) | 99.19 (3) |

| Volume (ų) | 764.1 (3) |

| Z | 4 |

| Temperature (K) | 153 |

Future Directions and Research Perspectives

Design of Novel 2-Methyl-7-nitroquinazolin-4-ol Analogs with Enhanced Specificity

The development of new therapeutic agents often hinges on the strategic modification of a lead compound to enhance its efficacy and specificity while minimizing off-target effects. For this compound, future research is centered on creating analogs with superior pharmacological profiles. One such reported analog is 2-Methyl-3-(2-methyl-phenyl)-7-nitro-quinazolin-4(3H)-one. nih.gov The design of novel analogs involves targeted substitutions at various positions on the quinazolinone core.

Modifications are often focused on the following:

Position 2: Introducing different substituents at the 2-methyl position can influence the molecule's interaction with target proteins.

Position 3: Attaching various aryl or alkyl groups to the nitrogen at position 3 can significantly alter the compound's biological activity.

Positions 6 and 8: The introduction of different functional groups, such as halogens, at these positions is a known strategy to enhance antibacterial and anti-inflammatory properties. nih.gov

For instance, researchers have synthesized series of 2,3-disubstituted-4-(3H) quinazolinone derivatives and evaluated them for activities like anticonvulsant potential. mdpi.com Similarly, the synthesis of 6,8-diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones has been explored to create hybrid molecules that combine the features of quinazolinones and sulfonamides for enhanced antibacterial and anti-inflammatory action. nih.gov The goal of these structural modifications is to achieve a higher degree of selectivity towards specific biological targets, such as certain protein kinases, thereby increasing therapeutic efficacy and reducing potential side effects.

Exploration of New Therapeutic Applications for Quinazolinone Derivatives

Quinazoline (B50416) and its derivatives, including the quinazolin-4(3H)-one core of this compound, are recognized for their vast range of pharmacological activities. nih.govnih.gov This structural versatility makes them a "privileged scaffold" in drug discovery. magnusconferences.com While their anticancer properties are well-documented, ongoing research is uncovering potential in numerous other therapeutic areas. nih.govtandfonline.com

Key Therapeutic Areas of Exploration:

Anticancer: Quinazolinone derivatives are potent anticancer agents, often by inhibiting tyrosine kinases, which are crucial for cell growth and proliferation. tandfonline.comnih.gov Several compounds have shown significant cytotoxic activity against various cancer cell lines, including lung, prostate, liver, and breast cancer. nih.govtandfonline.com Some quinazoline-based drugs, such as Gefitinib (B1684475) and Erlotinib (B232), are already approved by the FDA for cancer treatment. nih.gov

Antimicrobial and Antifungal: The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. magnusconferences.com Quinazolinone derivatives have demonstrated considerable antibacterial and antifungal potential, with some novel combinations showing enhanced efficacy. nih.govmagnusconferences.comtandfonline.com

Anti-inflammatory: Certain quinazolinone derivatives exhibit significant anti-inflammatory effects, in some cases by inhibiting key inflammatory mediators like TNF-α and IL-6. nih.govwisdomlib.org This opens up possibilities for treating conditions like arthritis. wisdomlib.org

Anticonvulsant: Research into novel quinazolinone structures has revealed promising anticonvulsant activity, offering potential new treatments for epilepsy and other seizure disorders. mdpi.comtandfonline.comwisdomlib.org

Antiviral: Specific quinazoline derivatives have been designed and evaluated as antiviral agents, showing notable activity against viruses like Hepatitis C (HCV). mdpi.com

Other Applications: The therapeutic potential of this class of compounds also extends to antidiabetic, antioxidant, and antimalarial applications. mdpi.comnih.govwisdomlib.orgnih.gov

Advanced Synthetic Methodologies and Green Chemistry Approaches in Quinazoline Synthesis

The synthesis of quinazoline derivatives is evolving, with a strong emphasis on developing more efficient, cost-effective, and environmentally friendly methods. magnusconferences.com Traditional multi-step synthesis often requires harsh conditions and generates significant waste. nih.gov Modern approaches focus on advanced catalytic systems and green chemistry principles.

Innovations in Quinazoline Synthesis:

Green Chemistry: This approach utilizes strategies like non-toxic solvents (e.g., water), renewable starting materials, and energy-efficient techniques to minimize environmental impact. magnusconferences.comtandfonline.com The use of deep eutectic solvents (DES) and microwave-assisted synthesis are prominent examples of green methodologies being applied to quinazolinone production. tandfonline.comresearchgate.netnih.gov These methods can lead to higher yields, shorter reaction times, and simpler purification processes.

Advanced Catalysis: Transition-metal catalysts, including those based on palladium, rhodium, iron, and copper, are being used to facilitate novel C-N and C-C bond formations, enabling the construction of complex quinazoline structures with high efficiency. nih.govthieme-connect.comorganic-chemistry.org Researchers have also developed metal-free catalytic systems, for instance, using iodine or salicylic (B10762653) acid, which offer a more sustainable alternative. nih.govnih.gov